molecular formula C19H24ClN3O2S B6674477 N-(6-azaspiro[2.5]octan-2-yl)-2-phenoxy-N-(1,3-thiazol-2-ylmethyl)acetamide;hydrochloride

N-(6-azaspiro[2.5]octan-2-yl)-2-phenoxy-N-(1,3-thiazol-2-ylmethyl)acetamide;hydrochloride

Cat. No.: B6674477
M. Wt: 393.9 g/mol
InChI Key: RPCHGZUZKRGULB-UHFFFAOYSA-N
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Description

N-(6-azaspiro[25]octan-2-yl)-2-phenoxy-N-(1,3-thiazol-2-ylmethyl)acetamide;hydrochloride is a complex organic compound that features a combination of azaspiro, phenoxy, and thiazole moieties

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-azaspiro[2.5]octan-2-amine and 2-phenoxyacetic acid.

  • Reaction Steps: The synthesis involves multiple steps, including the formation of an amide bond between the amine group of 6-azaspiro[25]octan-2-yl and the carboxylic acid group of 2-phenoxyacetic acid

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the formation of the desired product.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up to industrial levels using reactors and equipment designed for large-scale chemical production.

  • Purification: The product is purified through techniques such as recrystallization, chromatography, or distillation to achieve the desired purity and yield.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution Reagents: Various nucleophiles and electrophiles are employed depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.

  • Reduction Products: Reduction reactions typically yield alcohols or amines.

  • Substitution Products: Substitution reactions can result in the formation of different derivatives of the original compound.

Properties

IUPAC Name

N-(6-azaspiro[2.5]octan-2-yl)-2-phenoxy-N-(1,3-thiazol-2-ylmethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S.ClH/c23-18(14-24-15-4-2-1-3-5-15)22(13-17-21-10-11-25-17)16-12-19(16)6-8-20-9-7-19;/h1-5,10-11,16,20H,6-9,12-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCHGZUZKRGULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC2N(CC3=NC=CS3)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound is being investigated for its pharmacological properties, such as its potential use as a therapeutic agent in treating various diseases. Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological system and the specific application. For example, in medicinal applications, the compound may interact with enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

  • N-(6-azaspiro[2.5]octan-2-yl)benzamide;hydrochloride: This compound is structurally similar but lacks the phenoxy group.

  • 2-phenoxy-N-(1,3-thiazol-2-ylmethyl)acetamide;hydrochloride: This compound lacks the azaspiro group.

  • N-(6-azaspiro[2.5]octan-2-yl)-2-phenoxyacetamide: This compound lacks the thiazole group.

Uniqueness: The presence of both the azaspiro and thiazole groups in the same molecule makes this compound unique and potentially more effective in certain applications compared to its similar counterparts.

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